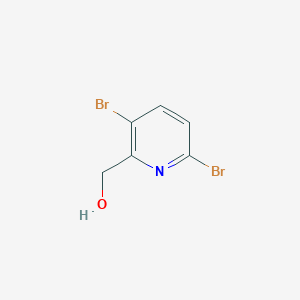

(3,6-Dibromopyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3,6-Dibromopyridin-2-yl)methanol”, also known as DBPM, is a highly effective intermediate used in the synthesis of a wide range of pharmaceuticals and agrochemicals. It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .

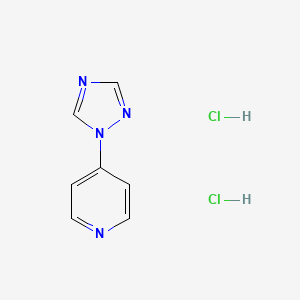

Molecular Structure Analysis

The molecular formula of “this compound” is C6H5Br2NO. The InChI code is 1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 266.92. It is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis of Complex Compounds : The compound is used in the synthesis of various complex chemical structures. For example, Cook and Halcrow (2015) demonstrated its application in synthesizing 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts, which exhibit interesting spin-state behavior (Cook & Halcrow, 2015).

Catalysis : Zhang et al. (2007) discussed its use in catalysis, particularly in the Suzuki reaction, which is a type of cross-coupling reaction that forms carbon-carbon bonds and is significant in the field of organic chemistry (Zhang et al., 2007).

Structural Chemistry : In the field of structural chemistry, Böck et al. (2021) studied its role in the synthesis and structural characterization of certain mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, which helps in understanding molecular conformations and hydrogen bonding patterns (Böck et al., 2021).

Supramolecular Chemistry : Telfer et al. (2008) researched its application in supramolecular chemistry, specifically in the formation of helicates, boxes, and polymers, demonstrating the impact of the identity of transition metal ions in these structures (Telfer et al., 2008).

Metal-Organic Clusters : Zhang et al. (2019) discussed its use in the targeted synthesis of metal-organic clusters, such as Mn cubane and double-cubane aggregates, which are important in the study of molecular magnetism and catalysis (Zhang et al., 2019).

Lipid Dynamics : Nguyen et al. (2019) showed its effect on lipid dynamics, which is crucial for understanding the structure-function relationship associated with bilayer composition in biological membranes (Nguyen et al., 2019).

Safety and Hazards

“(3,6-Dibromopyridin-2-yl)methanol” is classified as a hazardous substance. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs such as the eyes and the central nervous system . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

(3,6-dibromopyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAYEBBXANMZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2530108.png)

![7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2530112.png)